molecular formula C6H3F2NO2 B1354365 2,5-difluoropyridine-3-carboxylic Acid CAS No. 851386-43-1

2,5-difluoropyridine-3-carboxylic Acid

Cat. No. B1354365
M. Wt: 159.09 g/mol
InChI Key: NEDDADJKOLQIJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,5-difluoropyridine-3-carboxylic acid, often involves complex reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of 2,5-difluoropyridine-3-carboxylic acid can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculation . The optimized geometry and vibrational frequencies can be computed using DFT employing B3LYP functional with 6-311++G (d,p) basis set .


Chemical Reactions Analysis

2-(Chloromethyl)-3,5-difluoropyridine and related compounds have been used extensively in regioexhaustive substitution reactions. The process involves selective metalation and carboxylation, enabling the synthesis of several fluorinated pyridinecarboxylic acids.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-difluoropyridine-3-carboxylic acid include a molecular weight of 159.09 g/mol . It has a topological polar surface area of 50.2 Ų . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass are 159.01318466 g/mol .

Scientific Research Applications

1. Regioselective Functionalization

2,5-Difluoropyridine-3-carboxylic acid demonstrates the potential for regioselective functionalization. This process involves targeted modification of specific positions within the compound's molecular structure, leading to the derivation of various fluorinated pyridinecarboxylic acids. This approach is facilitated by the use of protective groups like chlorine or trimethylsilyl, which aid in the metalation and carboxylation of different positions on the pyridine ring (Bobbio & Schlosser, 2005).

2. Synthesis of Trifluoromethyl-Substituted Compounds

2,5-Difluoropyridine-3-carboxylic acid is used in the synthesis of various trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. These compounds are produced through methods such as deoxygenative fluorination or displacement reactions, and the carboxylic function is often introduced via treatment with organolithium or organomagnesium intermediates (Cottet, Marull, Lefebvre, & Schlosser, 2003).

3. Logistics in Preparing Isomeric Halopyridinecarboxylic Acids

The compound plays a role in the efficient preparation of isomeric halopyridinecarboxylic acids. Various strategies and starting materials are utilized to achieve selective functionalization and synthesis of these isomeric compounds, demonstrating the versatility of 2,5-difluoropyridine-3-carboxylic acid in organic synthesis (Cottet & Schlosser, 2004).

4. Role in Biotransformation Processes

This compound is involved in biotransformation processes, such as the transformation of 6:2 FTOH to various perfluorocarboxylic and polyfluorocarboxylic acids by the white-rot fungus Phanerochaete chrysosporium. This indicates its potential in environmental bioremediation, particularly in the degradation of fluoroalkyl substances (Tseng, Wang, Szostek, & Mahendra, 2014).

5. Analytical Applications in Chromatography

In chromatography, 2,5-difluoropyridine-3-carboxylic acid has applications in optimizing the separation of inorganic anions on porous graphitic carbon. It acts as an electronic competitor, affecting the retention and separation of various anions, which is crucial in analytical chemistry (Elfakir, Chaimbault, & Dreux, 1998).

6. Importance in Crystallography Studies

The compound aids in understanding hydrogen-bonding networks in crystal structures. Studies on similar compounds, like 5-(trifluoromethyl)picolinic acid monohydrate, reveal intricate hydrogen-bonding dimers and three-dimensional packing, essential for understanding molecular interactions in solid states (Ye & Tanski, 2020).

7. Involvement in Catalytic Reactions

This acid is relevant in catalytic reactions, such as in the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. It serves as a traceless activating group in these reactions, contributing to the high regioselectivity and yield of substituted pyridines (Neely & Rovis, 2014).

Safety And Hazards

2,5-Difluoropyridine-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

Fluoropyridines, including 2,5-difluoropyridine-3-carboxylic acid, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The development of fluorinated chemicals has been steadily increasing due to their high availability, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

2,5-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDDADJKOLQIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473439
Record name 2,5-difluoropyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoropyridine-3-carboxylic Acid

CAS RN

851386-43-1
Record name 2,5-Difluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-43-1
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Record name 2,5-difluoropyridine-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluoropyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 pubs.acs.org

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